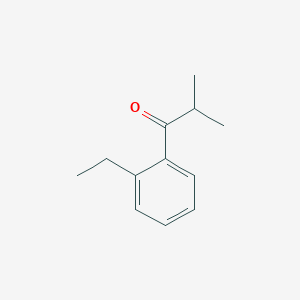

2'-Ethyl-2-methylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Ethyl-2-methylpropiophenone is an organic compound with the molecular formula C12H16O. It is a clear liquid that is used primarily as a photoinitiator in various polymerization processes. Photoinitiators are compounds that absorb light and produce reactive species that initiate polymerization reactions. This compound is particularly valued for its efficiency and stability under UV light.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethyl-2-methylpropiophenone typically involves the Friedel-Crafts acylation of ethylbenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

- Ethylbenzene is mixed with isobutyryl chloride.

- Aluminum chloride is added to the mixture to catalyze the reaction.

- The reaction mixture is stirred at a controlled temperature to ensure complete conversion.

- The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 2’-Ethyl-2-methylpropiophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2’-Ethyl-2-methylpropiophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols or hydrocarbons.

Substitution: Produces various substituted aromatic compounds depending on the reagent used.

Aplicaciones Científicas De Investigación

2’-Ethyl-2-methylpropiophenone has a wide range of applications in scientific research:

Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers. It is particularly useful in the production of UV-curable resins and coatings.

Biology: Employed in the synthesis of biocompatible hydrogels for tissue engineering and drug delivery systems.

Medicine: Utilized in the development of dental materials and medical adhesives that require rapid curing under UV light.

Industry: Applied in the manufacturing of inks, coatings, and adhesives that benefit from fast curing times and high stability.

Mecanismo De Acción

The mechanism of action of 2’-Ethyl-2-methylpropiophenone as a photoinitiator involves the absorption of UV light, which excites the molecule to a higher energy state. This excited state then undergoes homolytic cleavage to produce free radicals. These free radicals initiate the polymerization of monomers by opening double bonds and forming covalent bonds between monomer units. The process can be summarized as follows:

- Absorption of UV light.

- Excitation to a higher energy state.

- Homolytic cleavage to produce free radicals.

- Initiation of polymerization by free radicals.

Comparación Con Compuestos Similares

2’-Ethyl-2-methylpropiophenone is compared with other photoinitiators such as:

2-Hydroxy-2-methylpropiophenone: Similar in structure but has a hydroxyl group, making it more hydrophilic and suitable for water-based systems.

2,2-Dimethoxy-2-phenylacetophenone: Known for its high efficiency in initiating polymerization under UV light but has different solubility properties.

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Offers excellent performance in thick film applications due to its high absorption at longer wavelengths.

These comparisons highlight the unique properties of 2’-Ethyl-2-methylpropiophenone, such as its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.

Actividad Biológica

2'-Ethyl-2-methylpropiophenone, a ketone compound, is of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C12H16O

- Molecular Weight : 176.25 g/mol

- CAS Number : 24650-42-6

This compound is characterized by its aromatic ring and ketone functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The ketone functionality allows it to participate in nucleophilic addition reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, influencing neurochemical signaling.

Antimicrobial Properties

Studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:

- Bacterial Strains : The compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : It also showed antifungal properties against species such as Candida albicans.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest and apoptosis |

Neuroactive Effects

There is emerging evidence suggesting that this compound may possess neuroactive properties:

- Animal Models : In studies involving rodent models, administration of the compound resulted in altered locomotor activity, suggesting potential effects on dopaminergic systems.

Case Studies

-

Antimicrobial Efficacy Study :

- A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to control groups.

-

Cancer Cell Line Analysis :

- Research conducted at a leading cancer research institute assessed the impact of this compound on various cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed.

-

Neurotoxicity Assessment :

- A systematic review highlighted the neurotoxic potential of synthetic cathinones, including derivatives similar to this compound. Behavioral assessments in animal models revealed increased locomotor activity linked to dopaminergic stimulation.

Propiedades

IUPAC Name |

1-(2-ethylphenyl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-10-7-5-6-8-11(10)12(13)9(2)3/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDMSZGKPJYDIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.